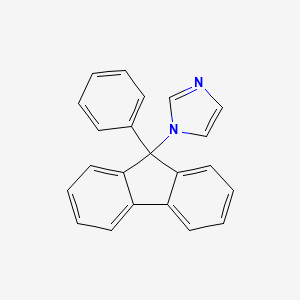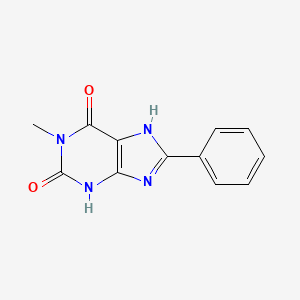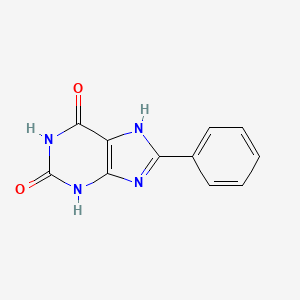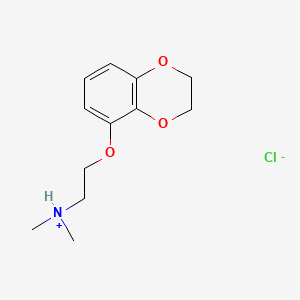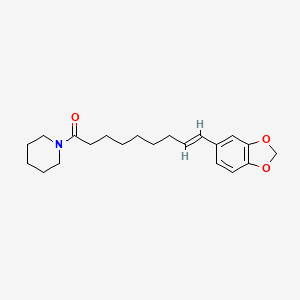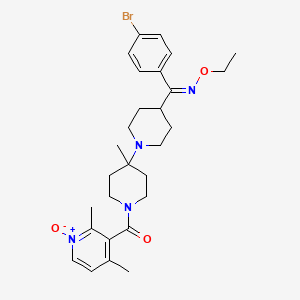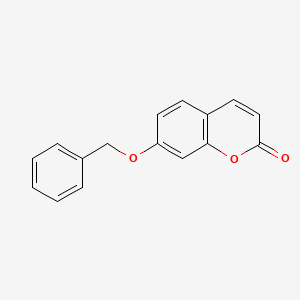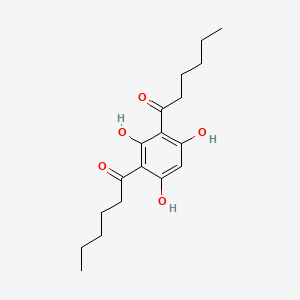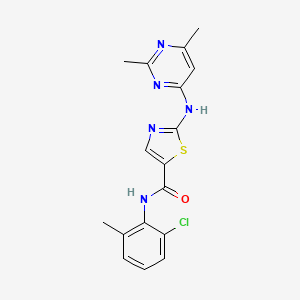
N-(2-Chloro-6-methylphenyl)-2-((2,6-dimethyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto identificado como “PMID15546730C2” es un fármaco de molécula pequeña con una estructura química única. Se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de diversas enfermedades .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “PMID15546730C2” implica múltiples pasos, incluyendo el uso de reactivos y catalizadores específicos. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. Los métodos generales para sintetizar compuestos similares a menudo implican:
Síntesis orgánica por pasos: Utilizando reactivos como compuestos organometálicos, ácidos y bases bajo condiciones controladas de temperatura y presión.
Purificación: Técnicas como la cromatografía y la cristalización para obtener el compuesto puro.
Métodos de producción industrial
La producción industrial de “PMID15546730C2” probablemente implicaría reactores químicos a gran escala y sistemas automatizados para garantizar la coherencia y la eficiencia. El proceso incluiría:
Reactores de flujo continuo o por lotes: Para la síntesis controlada del compuesto.
Medidas de control de calidad: Para asegurar la pureza y la eficacia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
“PMID15546730C2” experimenta diversas reacciones químicas, incluyendo:
Oxidación: Que implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Que implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio o el peróxido de hidrógeno.
Agentes reductores: Como el hidruro de litio y aluminio o el borohidruro de sodio.
Catalizadores: Como paladio sobre carbón o platino.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como reactivo o intermedio en la síntesis orgánica.
Biología: Para estudiar procesos celulares e interacciones moleculares.
Medicina: Como posible agente terapéutico para tratar enfermedades como el cáncer, las infecciones y las afecciones inflamatorias.
Industria: En el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo por el cual “PMID15546730C2” ejerce sus efectos implica interacciones con objetivos y vías moleculares específicas. Estos incluyen:
Unión a receptores o enzimas: Modulación de su actividad e influencia en los procesos celulares.
Inhibición o activación de vías de señalización: Afecta la expresión genética y la síntesis de proteínas.
Comparación Con Compuestos Similares
“PMID15546730C2” se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos similares: Compuestos como “UNII-N9PH4O199D” y “GTPL8136” comparten similitudes estructurales.
Singularidad: “PMID15546730C2” puede exhibir propiedades farmacológicas distintas, como una mayor potencia o selectividad para objetivos específicos.
Propiedades
Número CAS |
302961-18-8 |
|---|---|
Fórmula molecular |
C17H16ClN5OS |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
N-(2-chloro-6-methylphenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H16ClN5OS/c1-9-5-4-6-12(18)15(9)23-16(24)13-8-19-17(25-13)22-14-7-10(2)20-11(3)21-14/h4-8H,1-3H3,(H,23,24)(H,19,20,21,22) |
Clave InChI |
WFRLFWGASBLYTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=NC(=NC(=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



